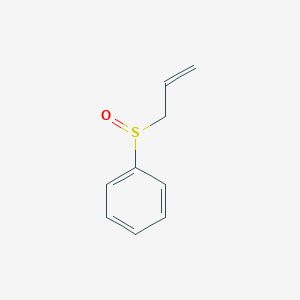

Allyl phenyl sulfoxide

Description

Significance of Organosulfur Compounds in Modern Synthetic Methodologies

Organosulfur compounds are integral to modern organic synthesis, serving diverse roles as reagents, intermediates, catalysts, and functional motifs in a vast array of molecules. thieme-connect.comacs.orgnih.govjchemrev.com Their importance stems from the unique properties of the sulfur atom, including its ability to exist in various oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone), its moderate electronegativity, and its capacity to stabilize adjacent carbanions. jchemrev.com This versatility allows for a wide range of chemical transformations.

In contemporary synthesis, organosulfur compounds are employed in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. jchemrev.commdpi.com For instance, the sulfoxide group is a key pharmacophore in drugs like the proton pump inhibitor Esomeprazole and the wakefulness-promoting agent Modafinil. mdpi.com Furthermore, sulfur-containing functional groups are excellent synthons for carbon-carbon bond formation, participating in reactions like the Corey-Chaykovsky epoxidation and as chiral auxiliaries to induce stereoselectivity. jchemrev.com The reversible nature of many sulfur-based reactions also allows for their use as protecting groups, temporarily masking the reactivity of other functional groups within a molecule.

Overview of Allyl Phenyl Sulfoxide as a Key Synthetic Intermediate

This compound stands out as a particularly useful and versatile synthetic intermediate. thieme-connect.comevitachem.comcookechem.com Its utility is primarily centered around its participation in maxbrainchemistry.comnumberanalytics.com-sigmatropic rearrangements, which provide a powerful method for stereocontrolled synthesis. thieme-connect.comacs.orgnih.gov This reactivity allows for the transformation of the allyl sulfoxide into other valuable functional groups, most notably allylic alcohols. maxbrainchemistry.comwikipedia.orgsynarchive.com

The key reaction that defines the synthetic importance of this compound is the Mislow-Evans rearrangement. maxbrainchemistry.comwikipedia.orgsynarchive.com In this process, the allyl sulfoxide undergoes a thermal rearrangement to form an intermediate sulfenate ester, which can then be trapped by a thiophilic reagent to yield an allylic alcohol. wikipedia.orgwpmucdn.com This transformation is highly stereoselective, enabling the transfer of chirality from the sulfur atom of the sulfoxide to a carbon atom in the product. maxbrainchemistry.comnumberanalytics.com This stereochemical control is a significant advantage in the synthesis of complex, biologically active molecules. numberanalytics.comnumberanalytics.com

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 19093-37-9 |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| Appearance | Clear brown-yellow liquid |

| Boiling Point | 85 °C at 0.3 mm Hg |

| Density | 1.122 g/mL at 20 °C |

Common synthetic methods for preparing this compound are summarized below:

| Starting Materials | Reagents | Key Features |

| Sulfinate Esters and Allyl Silanes | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), aq. NaHCO₃ | Involves the S-allylation of sulfinate esters via sulfonium (B1226848) intermediates. Avoids numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. |

| β-Sulfinyl Carboxylic Esters | Palladium catalyst, Allyl Acetate (B1210297) | Palladium-catalyzed reaction of in situ generated sulfenate anions with an η³-allylpalladium complex. |

| Sulfides | Oxidizing agents (e.g., mCPBA) | Direct oxidation of the corresponding sulfide. Care must be taken to avoid overoxidation to the sulfone. |

Historical Context and Evolution of Allylic Sulfoxide Chemistry and Rearrangements

The chemistry of allylic sulfoxides, and specifically their rearrangements, has a rich history that has significantly impacted the field of stereoselective synthesis. The cornerstone of this evolution is the maxbrainchemistry.comnumberanalytics.com-sigmatropic rearrangement of allylic sulfoxides. acs.orgnih.govwikipedia.org

In 1966, Kurt Mislow and his colleagues first reported their observations of the thermal racemization of chiral allylic sulfoxides. wikipedia.org They proposed that this occurred through a reversible maxbrainchemistry.comnumberanalytics.com-sigmatropic rearrangement to an achiral allylic sulfenate ester, which could then revert to either enantiomer of the starting sulfoxide. wikipedia.orgwpmucdn.com This process laid the fundamental groundwork for understanding the dynamic behavior of these compounds. wpmucdn.com

The synthetic potential of this rearrangement was later realized and significantly developed by David A. Evans in 1971. synarchive.comwpmucdn.com Evans demonstrated that the intermediate sulfenate ester could be intercepted by a thiophile, such as a phosphite (B83602), to irreversibly form a stable allylic alcohol. wikipedia.orgwpmucdn.com This two-step sequence, now famously known as the Mislow-Evans rearrangement, transformed a mechanistic curiosity into a powerful synthetic tool for the stereospecific synthesis of allylic alcohols. maxbrainchemistry.comwikipedia.orgsynarchive.com

The rearrangement proceeds through a highly ordered, cyclic transition state, which accounts for the high degree of stereochemical transfer from the chiral sulfur atom to the newly formed stereocenter at the carbon bearing the alcohol. numberanalytics.comwpmucdn.com Over the years, this methodology has been refined and applied to the total synthesis of numerous complex natural products, including prostaglandins (B1171923) and steroids, cementing the role of allyl sulfoxides as indispensable intermediates in modern organic chemistry. wikipedia.orgnumberanalytics.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLJHMBTZSGFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940681 | |

| Record name | (Prop-2-ene-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown-yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Allyl phenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19093-37-9 | |

| Record name | Allyl phenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19093-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Allylsulphinyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019093379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Prop-2-ene-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (allylsulphinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Allyl Phenyl Sulfoxide and Its Analogues

Oxidative Synthesis of Allyl Phenyl Sulfoxide (B87167)

The direct oxidation of allyl phenyl sulfide (B99878) is a common route to allyl phenyl sulfoxide. The key challenge in this approach is the selective oxidation of the sulfide to the sulfoxide without further oxidation to the sulfone. Various reagents and strategies have been employed to achieve this selectivity.

Selective Oxidation of Allyl Phenyl Sulfide Precursors

Precise control over the oxidizing agent and reaction conditions is crucial for the selective synthesis of this compound from its sulfide precursor.

meta-Chloroperbenzoic acid (m-CPBA) is a widely used oxidant for the conversion of sulfides to sulfoxides. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at low temperatures to control the exothermicity and enhance selectivity. Careful control of the stoichiometry of m-CPBA is essential to prevent over-oxidation. Using approximately one equivalent of the oxidant generally favors the formation of the sulfoxide.

| Substrate | Oxidant | Solvent | Temperature | Yield of Sulfoxide |

| Phenylbutylthioether | m-CPBA (1.2 equiv) | THF | 0 °C | High |

| Allyl phenyl sulfide | m-CPBA (1 equiv) | Methanol | 0°C for 1 hour | 91% |

This table presents data on the oxidation of sulfides to sulfoxides using m-CPBA under different conditions.

Sodium bromite (B1237846) (NaBrO₂) has been investigated as a selective oxidizing agent for sulfides. In some electrochemical oxidation methods for aromatic sulfides, sodium bromide is used as a mediator, which is oxidized at the anode to provide the reactive bromine species for the sulfide oxidation. This can offer a green and sustainable approach to sulfoxide synthesis.

Trifluoroperacetic acid (CF₃CO₃H), often generated in situ from trifluoroacetic acid and hydrogen peroxide, is a powerful yet selective oxidizing agent. Its application in the oxidation of sulfides to sulfoxides has been noted, particularly for substrates that are less reactive. The use of trifluoroacetic acid as a solvent can enhance the electrophilicity of the oxidant and in some cases, prevent further oxidation of the sulfoxide.

Strategies for Minimizing Over-oxidation to Sulfones

The primary challenge in the oxidation of allyl phenyl sulfide is preventing the subsequent oxidation of the desired sulfoxide to the corresponding sulfone. Several strategies can be employed to minimize this over-oxidation:

Stoichiometric Control: Limiting the amount of the oxidizing agent to one equivalent or a slight excess is the most straightforward method to favor sulfoxide formation.

Low Temperatures: Conducting the oxidation at reduced temperatures (e.g., 0 °C or below) decreases the rate of the second oxidation step more significantly than the first, thus improving selectivity for the sulfoxide.

Slow Addition of Oxidant: Adding the oxidizing agent slowly to the solution of the sulfide ensures that the oxidant concentration remains low, which helps to prevent the newly formed sulfoxide from being immediately oxidized further.

Choice of Reagent and Catalyst: The use of milder and more selective oxidizing agents is crucial. Additionally, certain catalysts can promote the selective oxidation to the sulfoxide.

S-Allylation Approaches to Allyl Sulfoxide Derivatives

An alternative and highly efficient route to this compound and its analogues involves the formation of the sulfur-allyl bond through S-allylation of sulfinate precursors.

S-Allylation of Sulfinate Esters via Sulfonium (B1226848) Intermediates

A facile and versatile method for the synthesis of allyl sulfoxides is the S-allylation of sulfinate esters. chemrxiv.orgrsc.org This reaction proceeds through a Pummerer-like activation of the sulfinate ester, typically with an activating agent such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of an allyl silane. chemrxiv.orgrsc.org The reaction is believed to proceed through a highly reactive sulfonium intermediate, which then undergoes nucleophilic attack by the allyl group from the allylsilane. chemrxiv.orgrsc.org Subsequent hydrolysis of the resulting intermediate yields the desired allyl sulfoxide. chemrxiv.orgrsc.org

This methodology has been shown to be applicable to a wide range of substituted phenyl sulfinate esters, providing access to a variety of this compound analogues with diverse electronic and steric properties. researchgate.netresearchgate.net

| Entry | R in Ar-SO₂Me | Product | Yield (%) |

| 1 | H | This compound | 89 |

| 2 | 4-Me | Allyl 4-tolyl sulfoxide | 95 |

| 3 | 4-OMe | Allyl 4-methoxyphenyl (B3050149) sulfoxide | 95 |

| 4 | 4-Cl | Allyl 4-chlorophenyl sulfoxide | 60 |

| 5 | 4-NO₂ | Allyl 4-nitrophenyl sulfoxide | 54 |

| 6 | 2-Br | Allyl 2-bromophenyl sulfoxide | 93 |

| 7 | 2,6-Me₂ | Allyl 2,6-dimethylphenyl sulfoxide | 65 |

This table showcases the yields of various this compound analogues synthesized via the S-allylation of the corresponding methyl sulfinates with allyltrimethylsilane (B147118) in the presence of Tf₂O. researchgate.netresearchgate.net

This synthetic route is particularly advantageous as it avoids the direct oxidation of a sulfide, thereby circumventing the issue of over-oxidation to the sulfone. The reaction conditions are generally mild, and the method tolerates a variety of functional groups on both the aromatic ring of the sulfinate ester and the allyl silane. researchgate.netresearchgate.net

Catalytic Role of Trifluoromethanesulfonic Anhydride (Tf₂O)

Trifluoromethanesulfonic anhydride (Tf₂O) plays a crucial role in the synthesis of this compound from sulfinate esters. Its remarkable reactivity is highlighted in the S-allylation of sulfinate esters, a process that proceeds under Pummerer-like conditions. chemrxiv.orgrsc.org The treatment of a sulfinate ester, such as methyl benzenesulfinate (B1229208), with Tf₂O in the presence of an allylsilane like allyltrimethylsilane, leads to the formation of this compound in high yield. rsc.orgresearchgate.net The effectiveness of Tf₂O in this transformation is superior to other acid anhydrides or Lewis acids. rsc.org

The reaction is believed to proceed through a Pummerer-type activation of the sulfinate ester by Tf₂O. chemrxiv.orgrsc.org This activation facilitates the subsequent S-allylation by the allylsilane. The process is efficient for a variety of sulfinate esters and functionalized allylsilanes, allowing for the synthesis of a wide range of allyl sulfoxides. rsc.orgresearchgate.net This methodology is notable for avoiding chemrxiv.orgchemrxiv.org-sigmatropic rearrangement and further Pummerer-type reactions of the resulting allyl sulfoxides. chemrxiv.orgrsc.org

Stereochemical Control and Regioselectivity in S-Allylation

The synthesis of chiral sulfoxides is a significant area of research in organic chemistry. rsc.orgnih.gov One established method for preparing enantiomerically pure aryl sulfoxides is Andersen's method, which involves the purification of menthylsulfinate ester diastereomers followed by displacement with an organometallic reagent. sci-hub.se This displacement reaction occurs with complete inversion of stereochemistry at the sulfur atom. sci-hub.se However, separating the diastereomers can be challenging. sci-hub.se Alternative methods have been developed to establish the enantiomeric purity at the sulfur center before the addition of the organometallic reagent. sci-hub.se The stereochemical outcome of these reactions is crucial and can be analyzed using chiral NMR shift reagents. sci-hub.seresearchgate.net

In the context of S-allylation, regioselectivity is also a key consideration. For instance, the palladium-catalyzed S-allylation of sulfenate anions generated in situ from β-sulfinyl esters with allyl acetate (B1210297) produces the corresponding allyl sulfoxide with high regioselectivity. mdpi.com

Mechanistic Pathways Involving Sulfonium Salt Hydrolysis

The synthesis of allyl sulfoxides via the S-allylation of sulfinate esters is proposed to proceed through a sulfonium salt intermediate. chemrxiv.orgrsc.org The reaction mechanism involves the Pummerer-type activation of the sulfinate ester by Tf₂O, which leads to a sulfonium intermediate. This intermediate then undergoes S-allylation to form a more stable sulfonium salt. chemrxiv.orgrsc.org

The final step in the formation of the allyl sulfoxide is the hydrolysis of this sulfonium salt. chemrxiv.orgrsc.org This hydrolysis is typically achieved by the addition of aqueous sodium bicarbonate. rsc.org The nucleophilic attack of water on the sulfur atom of the sulfonium salt leads to the desired sulfoxide product. chemrxiv.orgrsc.org The stability of the sulfonium salt intermediate is crucial for the success of the reaction, as it prevents undesired side reactions such as chemrxiv.orgchemrxiv.org-sigmatropic rearrangement or further Pummerer-type reactions of the product. chemrxiv.orgrsc.org

Scope and Limitations of Allylsilane Reagents

Allylsilane reagents are versatile tools in organic synthesis, including in the preparation of allyl sulfoxides. researchgate.netepa.gov The S-allylation of sulfinate esters using various functionalized allylsilanes has been shown to be an effective method. rsc.orgresearchgate.net For example, 2-methyl- and 2-phenylallylation can be achieved to synthesize the corresponding sulfoxides. rsc.orgresearchgate.net A significant advantage of this method is its tolerance of various functional groups on the allylsilane, such as allyl chloride, allyl acetate, ester, and bromoalkene moieties. rsc.org This allows for the synthesis of functionalized allyl sulfoxides that may be difficult to prepare using traditional methods involving the allylation of thiols followed by oxidation. rsc.org

The reaction conditions, which involve the use of Tf₂O, are crucial for the successful S-allylation of sulfinate esters with allylsilanes. rsc.orgresearchgate.net This method provides a facile route to a diverse range of allyl sulfoxides. rsc.org

Novel Syntheses of Functionalized Allyl Phenyl Sulfoxides

Regioselective Hydrochalcogenation of 1,2-Allenyl Sulfoxides

A novel and efficient method for the synthesis of functionalized allyl phenyl sulfoxides involves the regioselective hydrochalcogenation of 1,2-allenyl sulfoxides. thieme-connect.comthieme-connect.com This approach provides access to β-functionalized allyl sulfoxides, which are valuable synthetic intermediates. thieme-connect.comthieme-connect.com The reaction of 1,2-allenyl sulfoxides with sodium organyl chalcogenolates proceeds with high regioselectivity, yielding exclusively one isomer. thieme-connect.comresearchgate.net

This method is applicable to a range of substituted allenyl sulfoxides, including mono-, di-, and trisubstituted derivatives. thieme-connect.com The hydrochalcogenation reaction offers a direct route to β-organochalcogenyl substituted allyl sulfoxides, which combine the functionalities of vinylic chalcogenides and allyl sulfoxides in a single molecule. thieme-connect.comthieme-connect.com

Preparation of (β-Organochalcogenyl)allyl Phenyl Sulfoxides

The synthesis of (β-organochalcogenyl)allyl phenyl sulfoxides is achieved by treating 1,2-allenyl sulfoxides with sodium organyl chalcogenolates in good yields. thieme-connect.comthieme-connect.com For instance, the reaction of an allenyl sulfoxide with sodium phenyltellurolate, prepared by the reduction of diphenyl ditelluride, results in the formation of the corresponding (β-phenyltelluro)this compound with complete regioselectivity. thieme-connect.com

The general procedure involves adding a solution of the allenyl sulfoxide to a solution of the sodium organyl chalcogenolate, which is prepared in situ. thieme-connect.com The reaction is typically fast, completing within minutes. thieme-connect.com This method has been successfully applied to prepare a series of (β-organochalcogenyl)allyl phenyl sulfoxides with various substituents on the allenyl sulfoxide substrate. thieme-connect.com

The following table summarizes the synthesis of various (β-organochalcogenyl)allyl phenyl sulfoxides from the corresponding 1,2-allenyl sulfoxides and diorganyl dichalcogenides.

| Entry | R¹ | R² | R³ | R⁴Y | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | H | H | PhTe | 2a | 80 |

| 2 | Me | Me | H | PhTe | 2b | 82 |

| 3 | H | -(CH₂)₅- | PhTe | 2c | 78 | |

| 4 | Me | Ph | H | PhTe | 2d | 85 |

| 5 | H | H | H | PhSe | 2e | 88 |

| 6 | Me | Me | H | PhSe | 2f | 90 |

| 7 | H | -(CH₂)₅- | PhSe | 2g | 85 | |

| 8 | Me | Ph | H | PhSe | 2h | 92 |

| 9 | H | H | H | PhS | 2i | 95 |

| 10 | Me | Me | H | PhS | 2j | 96 |

| 11 | H | -(CH₂)₅- | PhS | 2k | 92 | |

| 12 | Me | Ph | H | PhS | 2l | 98 |

| 13 | H | H | H | p-TolS | 2m | 94 |

| 14 | H | H | H | p-ClC₆H₄S | 2n | 95 |

| 15 | H | H | H | n-BuS | 2o | 90 |

| 16 | Me | Me | H | n-BuS | 2p | 92 |

Synthetic Utility of β-Phenyltelluro and β-Organosulfanyl Derivatives

The introduction of phenyltelluro and organosulfanyl groups at the β-position of allyl phenyl sulfoxides opens up versatile synthetic pathways for the further functionalization and transformation of these molecules. These derivatives serve as valuable intermediates in organic synthesis, primarily due to the unique reactivity of the tellurium and sulfur moieties, which can be exploited in a variety of subsequent reactions.

A significant advancement in the synthesis of these derivatives involves the regioselective hydrochalcogenation of 1,2-allenyl sulfoxides. This methodology provides a direct and efficient route to (β-organochalcogenyl)allyl phenyl sulfoxides. The reaction of 1,2-allenyl phenyl sulfoxide with diphenyl ditelluride and sodium borohydride (B1222165) in ethanol (B145695) at room temperature exclusively yields (E)-(β-phenyltelluro)this compound. Similarly, the reaction with diaryl disulfides under the same conditions produces the corresponding (E)-(β-organosulfanyl)allyl phenyl sulfoxides. This process is highly regioselective, affording a single isomer in all reported cases. researchgate.net

The synthetic utility of these β-substituted allyl phenyl sulfoxides is demonstrated in their conversion to other valuable organic compounds. For instance, (β-phenyltelluro)this compound has been shown to be a precursor for the synthesis of 1,3-dienes. This transformation highlights the ability of the phenyltelluro group to facilitate elimination reactions, leading to the formation of a new carbon-carbon double bond.

Furthermore, these derivatives can undergo reactions that target the chalcogen atom. The organosulfanyl group, for example, can be oxidized to the corresponding sulfone, which can then act as a leaving group in substitution or elimination reactions. The versatility of these intermediates makes them powerful tools for the construction of complex molecular architectures.

The table below summarizes the synthesis of various (β-organochalcogenyl)allyl phenyl sulfoxides via the hydrochalcogenation of 1,2-allenyl phenyl sulfoxide.

| Entry | Diphenyl Dichalcogenide | Product | Yield (%) |

| 1 | Diphenyl ditelluride | (E)-(β-phenyltelluro)this compound | 85 |

| 2 | Diphenyl disulfide | (E)-(β-phenylsulfanyl)this compound | 88 |

| 3 | Bis(p-tolyl) disulfide | (E)-(β-p-tolylsulfanyl)this compound | 90 |

| 4 | Bis(p-methoxyphenyl) disulfide | (E)-(β-p-methoxyphenylsulfanyl)this compound | 92 |

| 5 | Bis(p-chlorophenyl) disulfide | (E)-(β-p-chlorophenylsulfanyl)this compound | 87 |

Mechanistic Elucidation of Allyl Phenyl Sulfoxide Transformations

Pericyclic and Sigmatropic Rearrangements

Pericyclic reactions, including sigmatropic rearrangements, are a cornerstone of allyl phenyl sulfoxide (B87167) chemistry. These concerted processes involve the reorganization of electrons within a cyclic transition state, leading to the formation of new chemical bonds and, often, the generation of stereocenters.

The nih.govwikipedia.org-sigmatropic rearrangement is a characteristic and synthetically valuable transformation of allylic sulfoxides. nih.govnih.govacs.orgresearchgate.net This process, often referred to as the Mislow-Evans rearrangement, involves the migration of a phenylsulfinyl group from the sulfur atom to the γ-carbon of the allyl group. wikipedia.orgthermofisher.com This rearrangement proceeds through a highly ordered, five-membered cyclic transition state, which accounts for the high degree of stereocontrol observed in these reactions. nih.govacs.org

The initial step in the Mislow-Evans rearrangement of allyl phenyl sulfoxide is the reversible nih.govwikipedia.org-sigmatropic shift to form an allyl phenylsulfenate ester. wikipedia.orgwpmucdn.com This sulfenate ester intermediate is typically unstable and can be trapped by a thiophilic reagent, such as trimethyl phosphite (B83602), to yield an allylic alcohol and a thiol. wikipedia.orglibretexts.org The equilibrium of this rearrangement generally favors the sulfoxide, but the presence of a thiophile drives the reaction towards the formation of the allylic alcohol by irreversibly consuming the sulfenate ester. nih.govwpmucdn.com This transformation is a powerful method for the stereoselective synthesis of allylic alcohols. nih.govthermofisher.com The entire process is a concerted, cyclic reaction. wpmucdn.com

Table 1: The Mislow-Evans Rearrangement

| Reactant | Intermediate | Product |

|---|---|---|

| Allylic Sulfoxide | Sulfenate Ester | Allylic Alcohol |

This interactive table summarizes the key stages of the Mislow-Evans rearrangement.

The mechanism has also been implicated in the inactivation of certain enzymes. For instance, an allyl sulfoxide can be generated in situ, which then undergoes a spontaneous nih.govwikipedia.org-sigmatropic rearrangement to an electrophilic allyl sulfenate ester that can be captured by an enzyme's nucleophile. nih.govnih.gov

The enantioselectivity of the nih.govwikipedia.org-sigmatropic rearrangement of allylic sulfoxides is a critical aspect of its synthetic utility, allowing for the transfer of chirality from the sulfur atom to a carbon atom in the product. nih.gov Several factors have been identified that influence the degree of asymmetric induction.

The structure of the sulfoxide itself plays a significant role. For instance, aryl sulfoxides have been shown to have a positive influence on enantioselectivity. nih.govacs.org The electronic nature of the substituents on the aromatic ring of the sulfoxide can also affect the reaction's stereochemical outcome. nih.gov Electron-withdrawing groups at the ortho-position of the aromatic ring have been found to be necessary for achieving high enantioselectivity, likely because they increase the rate of racemization of the allylic sulfoxide. nih.gov

The reaction conditions, including the solvent and the presence of catalysts, can also impact enantioselectivity. numberanalytics.com The choice of solvent can influence the equilibrium concentration of the sulfenate ester intermediate. nih.gov For example, in some cases, polar solvents can lower the equilibrium concentration of the allylic sulfenate ester. nih.gov Furthermore, Lewis acids can catalyze the rearrangement by stabilizing the transition state. numberanalytics.com In certain systems, the use of a rhodium catalyst has been shown to accelerate substrate racemization, which is a key part of achieving a dynamic kinetic resolution. nih.gov

Table 2: Factors Affecting Enantioselectivity in nih.govwikipedia.org-Sigmatropic Rearrangements

| Factor | Influence on Enantioselectivity |

|---|---|

| Substrate Structure | Aryl groups on the sulfoxide and electron-withdrawing groups on the aryl ring can enhance enantioselectivity. nih.govacs.orgnih.gov |

| Solvent | The polarity of the solvent can affect the equilibrium and, consequently, the stereochemical outcome. nih.gov |

| Catalysts | Lewis acids and transition metal catalysts can promote the reaction and influence stereoselectivity. nih.govnumberanalytics.com |

This interactive table outlines the key factors that control the enantioselectivity of the rearrangement.

The application of heat can induce significant transformations in this compound and related compounds. These thermal rearrangements often lead to decomposition and polymerization, and their behavior can be compared to that of analogous sulfur-containing compounds.

When subjected to elevated temperatures, this compound has been observed to undergo decomposition and polymerization rather than a simple isomerization. researchgate.netresearchgate.net This is in contrast to some other allylic sulfur compounds that may rearrange to more stable isomers upon heating. researchgate.net The thermal instability suggests that the energy required to induce a clean rearrangement is higher than the energy required for fragmentation or intermolecular reactions leading to polymers. The specific products of decomposition and the structure of the resulting polymers are not extensively detailed in the provided search results. The polymerization of allyl-containing monomers can be initiated by free radicals generated at high temperatures. yok.gov.trnih.gov

A comparison of the thermal behavior of this compound with its related analogues, allyl phenyl sulfinate and allyl phenyl sulfone, reveals significant differences.

This compound: As mentioned, it tends to decompose and polymerize upon heating. researchgate.netresearchgate.net

Allyl Benzenesulfinate (B1229208): In contrast, allyl benzenesulfinate rearranges upon heating to yield allyl phenyl sulfone. researchgate.net This transformation is a known synthetic route to sulfones.

Allyl Phenyl Sulfone: Similar to the sulfoxide, allyl phenyl sulfone also undergoes decomposition and polymerization at temperatures that induce any change, rather than isomerizing. researchgate.netresearchgate.net The thermal stability of sulfones is generally greater than that of the corresponding sulfoxides and sulfinates. rsc.org However, under specific catalytic conditions, allyl sulfones can be used as precursors for other transformations. rsc.orgrsc.org

Table 3: Thermal Behavior of Allylic Phenyl Sulfur Compounds

| Compound | Thermal Behavior |

|---|---|

| This compound | Decomposition and polymerization researchgate.netresearchgate.net |

| Allyl Benzenesulfinate | Rearrangement to allyl phenyl sulfone researchgate.net |

| Allyl Phenyl Sulfone | Decomposition and polymerization researchgate.netresearchgate.net |

This interactive table compares the thermal stability and reactivity of this compound with its sulfinate and sulfone analogues.

Thermal Rearrangements of this compound and Analogues

Pummerer-Type Activation and Subsequent Reactions

The Pummerer rearrangement and its variants represent a powerful class of reactions for the functionalization of sulfoxides. This compound serves as a versatile substrate in these transformations, leading to a range of valuable chemical entities through carefully orchestrated reaction cascades.

Fundamental Principles of Pummerer-Type Activation

The classical Pummerer rearrangement involves the conversion of an alkyl sulfoxide into an α-acyloxy-thioether using acetic anhydride (B1165640). wikipedia.org The reaction is initiated by the acylation of the sulfoxide oxygen, which enhances the acidity of the α-protons. Subsequent deprotonation by a base, typically the acetate (B1210297) byproduct, leads to the formation of a key electrophilic intermediate known as a thionium (B1214772) ion (or a related cationic-thial structure). wikipedia.org This electrophile is then trapped by a nucleophile, which in the classical Pummerer reaction is the acetate ion, to yield the final product. wikipedia.org

Modern iterations of this reaction have expanded the scope of activators beyond acetic anhydride to include more potent electrophiles like trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic anhydride (Tf₂O). wikipedia.orgrsc.org These powerful activators can generate the reactive sulfonium (B1226848) intermediates under milder conditions and enable reactions with a broader range of weaker nucleophiles. wikipedia.orgrsc.org The fundamental principle remains the generation of an electrophilic sulfur species that can be intercepted by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.gov

A pivotal intermediate in many Pummerer-type reactions is the thionium ion, which is typically formed by the deprotonation of the α-carbon of the activated sulfoxide. nih.gov However, alternative pathways to access this reactive species have broadened the scope of what is considered a Pummerer-type reaction. nih.gov

Role of this compound as a Precursor to Pummerer Intermediates

This compound is an excellent precursor for generating Pummerer intermediates. cookechem.com Upon activation with an electrophile such as triflic anhydride (Tf₂O), the sulfoxide oxygen is converted into a good leaving group, facilitating the formation of an allyl sulfonium salt. rsc.orgchemrxiv.org This intermediate is highly reactive and serves as a linchpin for a variety of subsequent transformations. For instance, the reaction of this compound with Tf₂O in the presence of a nucleophile can lead to the formation of an allyl heteroaryl sulfonium salt, which is predisposed to undergo further reactions. rsc.orgresearchgate.net

The synthetic utility of this compound as a Pummerer precursor is highlighted in a facile synthesis method where it is prepared from methyl benzenesulfinate and allyltrimethylsilane (B147118) in the presence of Tf₂O. chemrxiv.orgrsc.orgresearchgate.net This process involves a Pummerer-type activation of the sulfinate ester to form a sulfonium intermediate, which is then allylated. chemrxiv.orgrsc.org The resulting this compound can, under the appropriate conditions, undergo further Pummerer-type reactions. rsc.orgresearchgate.net However, this particular synthetic method was designed to avoid subsequent chemrxiv.orgchemrxiv.org-sigmatropic rearrangements and further Pummerer reactions of the product. chemrxiv.orgrsc.org

Interrupted Pummerer Reactions and Their Mechanisms

The "interrupted Pummerer reaction" is a significant variation where the initially formed electrophilic intermediate is trapped by an external nucleophile rather than the counterion of the activator. researchgate.net This strategy has been effectively employed to create new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net When this compound is used in these reactions, the resulting allyl sulfonium intermediates can undergo subsequent charge-accelerated sigmatropic rearrangements, leading to complex molecular architectures in a single synthetic operation. rsc.orgresearchgate.netresearchgate.net

A notable example is the dual vicinal functionalization of indoles. rsc.org Here, the activation of this compound with TFAA generates a sulfoxonium salt. rsc.org This is then trapped by the nucleophilic C3 position of indole (B1671886) to form a sulfonium salt. rsc.org This intermediate then undergoes a facile chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, resulting in the allylation of the C2 position and the formation of a C3-thioether, achieving a dual functionalization of the indole ring. rsc.org In this specific case, the allylation occurs exclusively on the indole moiety, even though rearrangement onto the phenyl ring of the sulfoxide is theoretically possible. rsc.org

The interrupted Pummerer reaction of aryl sulfoxides, including phenyl allyl sulfoxide, with various nucleophiles like phenols and allylic silanes has been shown to produce sulfonium intermediates that readily undergo chemrxiv.orgchemrxiv.org sigmatropic rearrangements. researchgate.net This cascade of an interrupted Pummerer reaction followed by a sigmatropic rearrangement provides a powerful, metal-free method for constructing complex molecules with high regioselectivity. researchgate.netjst.go.jp

Reactivity of Metalated this compound Species

The deprotonation of this compound at the α-carbon (the carbon adjacent to the sulfoxide group) generates a potent nucleophilic species. The reactivity of this metalated intermediate is a cornerstone of its application in synthetic organic chemistry, particularly for the formation of new carbon-carbon bonds.

Characterization as Ambident Nucleophiles

The anion generated from the deprotonation of this compound is best described as an ambident nucleophile. cookechem.com This means it possesses two potentially reactive sites: the α-carbon and the γ-carbon of the allyl system. The regioselectivity of its reaction with electrophiles (i.e., whether the electrophile attacks at the α- or γ-position) can be influenced by several factors, including the nature of the electrophile, the counterion, and the reaction conditions. Chiral sulfinylallyl anions, derived from chiral allyl sulfoxides, have been studied for their reactions with ambident electrophiles like enones, showcasing the dual reactivity of both reaction partners. acs.org

Applications in Carbon-Carbon Bond Forming Reactions

Metalated this compound is a valuable reagent for the creation of carbon-carbon bonds. digimat.in The anion, typically generated using a strong base such as n-butyllithium (n-BuLi), can react with a variety of electrophiles. These reactions are fundamental in the synthesis of more complex molecules. For example, the diastereospecific conjugate addition of carbanions derived from allylic sulfoxides to enones has been reported. tandfonline.com

The versatility of this nucleophile is further demonstrated in the synthesis of biologically relevant compounds. For instance, the asymmetric total synthesis of (+)-pentalenene has been achieved using chiral sulfinylallyl anions. tandfonline.com The ability to control the stereochemistry of these additions is a significant advantage of using chiral sulfoxides.

The table below summarizes representative carbon-carbon bond forming reactions involving metalated this compound.

| Electrophile | Product Type | Reference |

| Enones | 1,4-Adducts (Michael Addition) | acs.org |

| Aldehydes/Ketones | β-Hydroxy sulfoxides | tandfonline.com |

| Alkyl Halides | α-Alkylated sulfoxides | digimat.in |

These reactions underscore the utility of metalated this compound as a robust C-C bond-forming reagent in organic synthesis.

Oxidative Addition Reactions to Sulfur-Carbon Bonds

Mechanistic Pathways of C-S Bond Oxidative Addition in Allyl Phenyl Sulfide (B99878) Analogues

The oxidative addition of allyl phenyl sulfide and its analogues to low-valent transition metal complexes, particularly those of palladium(0), has been a subject of detailed mechanistic investigation. The prevailing mechanism for this reaction involves the cleavage of the C(α)–S bond through an Sₙ2' type attack of the metal center on the γ-carbon of the allylic system. researchgate.net This pathway is supported by kinetic studies where substitution at the γ-carbon of the allyl group significantly retards the reaction rate, more so than substitution at the α-carbon. researchgate.net

Upon reaction with a Pd(0) complex, such as one bearing trialkylphosphine ligands, an initial allylpalladium(II) thiolate intermediate is formed. uni-muenster.de The stability and subsequent fate of this intermediate are highly dependent on the reaction conditions, particularly the nature of the phosphine (B1218219) ligands present. uni-muenster.de For instance, with triphenylphosphine (B44618) (PPh₃), the initially formed oxidative adduct can be unstable. uni-muenster.de In the presence of free PPh₃, this adduct can lead to the formation of an ionic intermediate, [Pd(η³-CH₂CHCH₂)(PPh₃)₂]⁺ PhS⁻, which then collapses to regenerate allyl phenyl sulfide and a Pd(0) complex. uni-muenster.de This Pd(0) species can then react with the remaining allylpalladium(II) thiolate to form a dinuclear palladium allyl complex. uni-muenster.de

In contrast, the oxidative addition intermediate demonstrates greater stability in the absence of phosphine ligands. uni-muenster.de Studies using platinum complexes, which are often used for mechanistic modeling due to their kinetic inertness, have provided further insights. uni-muenster.de For example, the reaction of allyl methyl sulfide with a platinum complex at elevated temperatures suggests the formation of an octahedral Pt(IV) intermediate, which subsequently undergoes reductive elimination to form allyl phenyl sulfide. uni-muenster.de

The oxidative addition of C–S bonds in related systems, such as unsymmetrical diaryl sulfides with nickel complexes, has shown that the reaction occurs selectively at the more electron-poor C–S bond. uni-muenster.de Furthermore, these oxidative addition reactions can be reversible, with the system reaching equilibrium under certain conditions. uni-muenster.de

Ligand Effects on Equilibrium and Reactivity in Transition Metal Complexes

The nature of the ligands coordinated to the transition metal center plays a critical role in governing the position of the equilibrium and the reactivity in C-S bond oxidative addition reactions. uni-muenster.de The equilibrium between the Pd(0) complex and allyl phenyl sulfide on one side, and the Pd(II) π-allyl thiolate complex on the other, is highly dependent on the electronic and steric properties of the phosphine ligands (L). uni-muenster.de

Table 1: Ligand Influence on the Equilibrium of Allyl Phenyl Sulfide Oxidative Addition to Pd(0)Lₙ

| Ligand (L) | Equilibrium Position | Stability |

| Triphenylphosphine (PPh₃) | Favors Pd(0) side | Pd(II) side less stable |

| Trimethyl phosphite (P(OMe)₃) | Favors Pd(0) side | Pd(II) side less stable |

| Tricyclohexylphosphine (B42057) (PCy₃) | Favors Pd(II) side | Pd(II) side more stable |

| This table illustrates how different phosphine ligands affect the equilibrium between the starting materials (Pd(0) and allyl phenyl sulfide) and the oxidative addition product (Pd(II) complex). Data sourced from uni-muenster.de. |

As shown in the table, electron-poor or less sterically demanding ligands like triphenylphosphine and trimethyl phosphite tend to favor the Pd(0) state. Conversely, bulky, electron-rich ligands such as tricyclohexylphosphine stabilize the resulting Pd(II) oxidative addition product. uni-muenster.de

Chelating phosphine ligands, such as 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe) and 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), have also been shown to be effective in promoting C-S bond cleavage. researchgate.netuni-muenster.de For instance, a dippe-ligated palladium complex can cleave the C-S bond of diphenyl sulfide even at room temperature. researchgate.net The use of such chelating ligands can enhance reaction rates significantly. uni-muenster.de In the case of ruthenium, the reaction of allyl phenyl sulfide with a Ru(0) complex in the presence of the bidentate ligand 1,2-bis(diethylphosphino)ethane (B1585043) (depe) generates cationic (η³-allyl)ruthenium(II) complexes. uni-muenster.de

The reactivity of the metal center is also influenced by the number of coordinated ligands. Mechanistic studies suggest that for some cross-coupling reactions involving aryl halides, a coordinatively unsaturated 12-electron palladium monophosphine complex, [PdL], is the active catalytic species, formed by the dissociation of a phosphine ligand from a more saturated precursor. wiley-vch.de This principle of ligand dissociation creating a more reactive species is a recurring theme in transition metal catalysis.

Advanced Applications in Complex Organic Synthesis

Allyl Phenyl Sulfoxide (B87167) in Chiral Synthesis

The sulfoxide group in allyl phenyl sulfoxide is a stereogenic center, and its chirality can be effectively leveraged to influence the stereochemical outcome of reactions. This makes it an invaluable tool in asymmetric synthesis, where the creation of specific stereoisomers is paramount.

Chiral, non-racemic sulfoxides are widely employed as chiral auxiliaries to direct the formation of new stereocenters. tandfonline.comresearchgate.net The sulfinyl group in enantiomerically pure this compound can stabilize an adjacent carbanion, and the chirality at the sulfur atom effectively dictates the facial selectivity of subsequent reactions with electrophiles. This strategy allows for the asymmetric construction of carbon-carbon bonds with a high degree of stereocontrol. tandfonline.com

One powerful application involves the ortho-directed metalation of the phenyl ring. The resulting lithiated intermediate, stabilized by the chiral sulfinyl group, can react with various electrophiles, such as imines. For instance, the addition of these lithiated species to N-tosylimines has been shown to afford tosylaminoalkyl-substituted sulfinyl arenes with almost complete asymmetric induction, leading to the formation of new chiral carbon centers in a highly predictable manner. researchgate.net

The utility of this compound in asymmetric synthesis is contingent upon its availability in enantiomerically pure or enriched form. Several robust strategies have been developed to achieve this. The two most fundamental approaches are the asymmetric oxidation of a prochiral sulfide (B99878) and the nucleophilic substitution on a diastereomerically pure chiral sulfinate ester. sci-hub.se

The Andersen synthesis is a classic and widely applied method based on the latter approach. sci-hub.se It involves the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate ester. The separation of the diastereomeric esters, often achievable through simple crystallization, followed by displacement with an organometallic reagent, proceeds with a complete inversion of stereochemistry at the sulfur atom, yielding the chiral sulfoxide with high enantiomeric purity. sci-hub.se Chiral alcohols derived from sugars, such as diacetone-d-glucose (B1670380) (DAG), have also been used effectively as chiral auxiliaries in this context. nih.gov

More contemporary methods include the palladium-catalyzed asymmetric arylation of sulfenate anions, which can produce a wide array of chiral sulfoxides with excellent enantioselectivity. nih.govmdpi.com Additionally, kinetic resolution, either through enzymatic reduction or chemical oxidation, provides a viable pathway to access enantioenriched sulfoxides. acs.org A facile and high-yielding synthesis of various substituted allyl aryl sulfoxides can be achieved through the S-allylation of sulfinate esters under Pummerer-like conditions, as detailed in the table below. rsc.orgresearchgate.net

| Entry | Substituent on Phenyl Ring | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Me | Allyl 4-tolyl sulfoxide | 95 |

| 2 | 4-OMe | Allyl 4-methoxyphenyl (B3050149) sulfoxide | 94 |

| 3 | 4-Cl | Allyl 4-chlorophenyl sulfoxide | 95 |

| 4 | 4-NO₂ | Allyl 4-nitrophenyl sulfoxide | 88 |

| 5 | 2-Br | Allyl 2-bromophenyl sulfoxide | 90 |

| 6 | 2,6-diMe | Allyl 2,6-dimethylphenyl sulfoxide | 92 |

Synthesis of Polyfunctionalized Organic Molecules

This compound serves as a linchpin in the synthesis of complex, highly functionalized organic molecules. Its ability to undergo transformations involving the cleavage of the carbon-sulfur bond, reactions with reactive intermediates like arynes, and participation in cyclization cascades makes it a versatile building block.

The transformations of allyl aryl sulfoxides through the cleavage of the carbon-sulfur (C-S) bond provide access to a diverse array of compounds. rsc.orgchemrxiv.org This bond cleavage is often facilitated by activating the sulfoxide, most commonly under Pummerer reaction conditions. acs.org The activation generates a highly reactive intermediate that can undergo further transformations. Depending on the reaction pathway, this can lead to the introduction of new functional groups at the former site of the sulfur moiety, effectively using the sulfoxide as a synthetic equivalent for other functionalities. The reactivity of cation radicals of alkyl aryl sulfoxides also prominently features Cα-S bond cleavage. nih.gov

This compound is a key precursor for the synthesis of complex, multisubstituted aromatic compounds. chemrxiv.orgrsc.org A notable strategy involves the reaction of the sulfoxide with highly reactive aryne intermediates. This process can lead to the trifunctionalization of the aryne, installing multiple substituents onto an aromatic ring in a single sequence. This method has been successfully applied to generate 2,3,6-trisubstituted phenols, showcasing the power of this approach to rapidly build molecular complexity. chemrxiv.orgrsc.org

The versatility of this compound extends to the synthesis of important heterocyclic scaffolds such as benzofurans and indoles. chemrxiv.orgrsc.orgresearchgate.net In these synthetic routes, the allyl sulfoxide reacts with an aryne, often generated in situ. This reaction can form an ortho-allylphenol or ortho-allylaniline derivative, which is a key intermediate for subsequent cyclization. mdpi.com The final ring-closing step, which can be promoted by various catalysts, furnishes the desired heterocyclic framework. mdpi.com This methodology allows for the construction of highly substituted benzofurans and indoles from readily available starting materials. researchgate.net For example, a tetrasubstituted indole (B1671886) has been prepared via the 2,3-difunctionalization of an indole intermediate that was itself synthesized from a substituted allyl aryl sulfoxide. researchgate.net

| Precursor | Target Heterocycle | Key Transformation | Yield (%) |

|---|---|---|---|

| This compound | 2,3-Disubstituted Benzofuran | Reaction with aryne and cyclization | 68 |

| Substituted Allyl Aryl Sulfoxide | Tetrasubstituted Indole | 2,3-Difunctionalization of indole intermediate | 60 |

Generation of Allylic Alcohols through Sulfoxide Rearrangements

This compound is a key reagent in the synthesis of allylic alcohols via a cookechem.commdpi.com-sigmatropic rearrangement, often referred to as the Mislow-Evans rearrangement. thieme-connect.deresearchgate.net This process involves the thermal, reversible rearrangement of an allylic sulfoxide to an allylic sulfenate ester. researchgate.netnih.gov The equilibrium of this reaction generally favors the more stable sulfoxide. researchgate.netnih.gov

The general transformation can be summarized as follows:

cookechem.commdpi.com-Sigmatropic Rearrangement: The this compound undergoes a rearrangement to form a transient allyl phenyl sulfenate.

Thiophilic Trapping: A thiophile attacks the sulfur atom of the sulfenate ester, cleaving the S-O bond.

Product Formation: This cleavage liberates the corresponding allylic alcohol.

This method's utility is enhanced by the ability to perform deprotonation and alkylation at the α-position of the this compound before inducing the rearrangement, allowing for the synthesis of more complex and substituted allylic alcohols. thieme-connect.de

Applications in Conjugated Diene Synthesis

This compound serves as a valuable precursor in the synthesis of conjugated dienes. The methodology leverages the reactivity of allylic alcohols, which can be generated from this compound as described previously. A key strategy involves a sequence of a cookechem.commdpi.com-sigmatropic rearrangement followed by a syn-elimination reaction. acs.org

This transformation allows for the highly regio- and stereoselective dehydration of allylic alcohols to form conjugated dienes. acs.org The process typically begins with the conversion of an allylic alcohol (which could be sourced from an allyl sulfoxide) into a sulfenate ester. This intermediate then rearranges to a sulfoxide. A subsequent thermal syn-elimination of the sulfoxide group generates the new carbon-carbon double bond, resulting in a conjugated diene system. This sequence provides a powerful tool for constructing 1,3-dienes, which are fundamental building blocks in numerous organic syntheses. acs.org

Role in Polymer Chemistry and Responsive Materials

The oxidation of the sulfur atom in allyl phenyl sulfide to a sulfoxide is a key transformation utilized in the design of advanced "smart" or responsive materials. This chemical switch allows for controlled changes in material properties, particularly in polymer chemistry.

Synthesis of Oxidation-Responsive Copolymers Utilizing Allyl Phenyl Sulfide Units

Researchers have successfully synthesized oxidation-responsive copolymers by incorporating allyl phenyl sulfide (APS) units into a polymer backbone. mdpi.commdpi.comnih.gov A notable example is the copolymerization of vinyl pyrrolidone (VP) with APS via free-radical reaction to create amphiphilic poly(vinyl pyrrolidone-co-allyl phenyl sulfide) (P(VP-APS)). mdpi.comnih.gov The resulting copolymers possess both hydrophilic (from the vinyl pyrrolidone) and hydrophobic (from the allyl phenyl sulfide) segments.

The synthesis allows for the preparation of copolymers with varying amounts of the oxidation-responsive APS unit. mdpi.comnih.gov Characterization using techniques like ¹H Nuclear Magnetic Resonance (NMR) spectroscopy confirms the successful incorporation of the APS monomer into the copolymer structure. mdpi.comnih.govresearchgate.net

Table 1: Composition of Synthesized P(VP-APS) Copolymers

Data from a study on oxidation-responsive emulsions, showing the successful synthesis of copolymers with varying content of the responsive Allyl Phenyl Sulfide (APS) unit.

| Copolymer Designation | APS Content (%) | Characterization Method | Reference |

|---|---|---|---|

| P(VP-APS) | 3.28 | ¹H NMR Spectroscopy | mdpi.com, nih.gov |

| P(VP-APS) | 3.43 | ¹H NMR Spectroscopy | mdpi.com, nih.gov |

| P(VP-APS) | 4.58 | ¹H NMR Spectroscopy | mdpi.com, nih.gov |

Mechanistic Understanding of Emulsion Destabilization via Sulfide Oxidation

The P(VP-APS) copolymers function as effective emulsifiers, stabilizing oil-in-water emulsions due to their amphiphilic nature. mdpi.comresearchgate.net The hydrophobic sulfide units orient towards the oil phase, while the hydrophilic segments remain in the aqueous phase, forming a stabilizing film at the oil-water interface. researchgate.net The responsive nature of these emulsions is triggered by the introduction of an oxidizing agent, such as hydrogen peroxide (H₂O₂). mdpi.comnih.gov

The mechanism of destabilization proceeds as follows:

Oxidation: The sulfide group (-S-) within the APS units of the copolymer is oxidized. researchgate.net This oxidation is a two-step process, first forming the more polar sulfoxide (-SO-) and then the even more polar sulfone (-SO₂-). researchgate.netresearchgate.net X-ray Photoelectron Spectroscopy (XPS) has confirmed the conversion of sulfide to sulfone under these oxidative conditions. mdpi.comnih.govresearchgate.net

Amphiphilicity Change: This oxidation dramatically increases the polarity of the formerly hydrophobic segments of the copolymer. mdpi.comnih.govresearchgate.net

Emulsion Breakdown: With the stabilizing interfacial film compromised, the oil droplets begin to merge, a process known as coalescence. researchgate.net This leads to a measurable increase in the average oil droplet diameter and eventual phase separation of the oil and water, effectively "breaking" the emulsion. mdpi.comnih.gov

Table 2: Effect of Oxidation on Emulsion Stability

Oxidation of the P(VP-APS) copolymer with 10% (v/v) H₂O₂ solution leads to a significant increase in the rate of oil droplet diameter growth, indicating emulsion destabilization.

| Condition | Observation | Underlying Cause | Reference |

|---|---|---|---|

| P(VP-APS) stabilized emulsion | Stable oil-in-water emulsion | Amphiphilic nature of the copolymer creates a stabilizing interfacial film. | mdpi.com, researchgate.net |

| Addition of H₂O₂ (oxidizing agent) | Outstandingly promoted increase rate of oil droplet diameter; expedited phase separation. | Oxidation of sulfide to sulfoxide/sulfone weakens copolymer amphiphilicity and interfacial activity. | mdpi.com, nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. It allows researchers to model complex reaction pathways and predict energetic landscapes with a high degree of accuracy.

DFT calculations are instrumental in determining the activation energies (ΔG‡) and thermodynamic stabilities (ΔG) of reactants, intermediates, products, and transition states. This information is crucial for understanding reaction feasibility and kinetics.

For the Mislow-Evans rearrangement of allyl sulfoxides, DFT studies have quantified the energy barriers involved. For instance, computational investigations into the rearrangement of model allyl sulfenates to sulfoxides reveal moderate activation barriers for the uncatalyzed reaction, which are significantly lowered in the presence of a Palladium(0) catalyst. gu.se In a related dynamic kinetic resolution involving Rh-catalyzed hydrogenation, the oxidative addition of this compound was found to proceed through a transition state with a calculated energy of 16.4 kcal/mol. nih.gov Similarly, DFT calculations on model allyl aryl selenoxides, which are analogous to sulfoxides, have been used to predict activation barriers for their tandfonline.comchemscene.com-sigmatropic rearrangements, showing good agreement with experimental data. mdpi.com

| Reaction / Process | Catalyst / Conditions | Method / Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| Mislow-Evans Rearrangement (Allyl sulfenate → Allyl sulfoxide) | Uncatalyzed | B3LYP/6-31G | 82-104 kJ/mol (~19.6-24.9 kcal/mol) | gu.se |

| Mislow-Evans Rearrangement (Allyl sulfenate → Allyl sulfoxide) | Pd(0) DPE Complex | B3LYP/6-31G | 10-26 kJ/mol (~2.4-6.2 kcal/mol) | gu.se |

| Rh-catalyzed Racemization (Oxidative Addition of this compound) | Rh(I) | DFT (details in source) | 16.4 | nih.gov |

| tandfonline.comchemscene.com-Sigmatropic Rearrangement (Model this compound) | Uncatalyzed | B3LYP | 16.4 (endo TS), 16.8 (exo TS) | mdpi.com |

| Conformational Isomerization (Symmetric sulfoxide with two aldehyde moieties) | Uncatalyzed | DFT (details in source) | 8.55 | nih.gov |

Table 1: Selected DFT-Calculated Activation Barriers for this compound and Related Reactions.

A key strength of DFT is its ability to model the geometry of transient species like transition states (TS). For the tandfonline.comchemscene.com-sigmatropic rearrangement of allyl sulfoxides, calculations consistently predict a five-membered cyclic transition state. mdpi.comnih.gov The geometry of this TS, including the lengths of the partially formed C-O bond and the partially broken S-C bond, can be precisely determined. mdpi.com

Studies have located both endo and exo conformations of the transition state, with their relative energies depending on steric interactions within the molecule. mdpi.com For example, in the rearrangement of unsubstituted phenyl allyl selenoxide, the endo transition state is slightly favored. mdpi.com Furthermore, innovative computational experiments have shown that the transition state of the Mislow-Evans rearrangement can theoretically be "trapped" as a minimum on the potential energy surface by applying extremely high hydrostatic pressures, a prediction made possible by DFT simulations. nih.gov In metal-catalyzed reactions, such as the rhodium-catalyzed racemization, DFT modeling reveals a six-membered transition state for the initial oxidative addition step. nih.gov

| System / Process | Bond / Parameter | Transition State (TS) Value (Å) | Reactant/Product Value (Å) | Reference |

| tandfonline.comchemscene.com-Rearrangement (Model Phenyl Selenoxide) | Se-C (breaking) | 2.48 | ~2.01 (Reactant) | mdpi.com |

| tandfonline.comchemscene.com-Rearrangement (Model Phenyl Selenoxide) | O-C (forming) | ~2.0 | (Product) | mdpi.com |

| Rh-catalyzed Hydrogenation (Allyl Inversion TS) | Rh-C (lengthened) | 2.42 | 2.14 (Ground State) | nih.gov |

Table 2: Selected Geometric Parameters of DFT-Modeled Transition States.

To gain a deeper, step-by-step understanding of the electronic events during a reaction, DFT calculations can be coupled with advanced analytical methods like Bonding Evolution Theory (BET) and Non-Covalent Interaction (NCI) analysis.

While a combined BET and NCI study specifically on this compound's rearrangement is not prominently documented, the application of these methods to the analogous thio-Claisen rearrangement of allyl phenyl sulfide provides a clear illustration of their power. tandfonline.com BET analysis dissects the reaction coordinate into a sequence of distinct chemical events, such as the homolytic breaking of the C-S bond to form pseudoradical centers, followed by the formation of the new C-C bond. tandfonline.com This provides a much more detailed narrative than a simple analysis of stationary points.

NCI analysis complements this by visualizing regions of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. jussieu.fr In the context of rearrangement transition states, NCI plots can reveal stabilizing interactions between the fragments of the molecule as bonds are broken and formed. tandfonline.com For sulfoxides, NCI analysis is also valuable for identifying and characterizing important interactions like intramolecular chalcogen bonds (S···O), which can influence molecular conformation and reactivity. nih.gov

The stereochemical outcome of reactions involving this compound is intimately linked to its conformational preferences and those of its transition states. DFT calculations are essential for exploring the potential energy surface and identifying the most stable conformers.

In metal-catalyzed reactions, a critical question is how the sulfoxide group coordinates to the metal center. DFT studies have shown that for rhodium-catalyzed hydrogenation, coordination through the oxygen atom is energetically favored over sulfur coordination. nih.govescholarship.org The relative stability of diastereomeric catalyst-substrate complexes, which dictates enantioselectivity, can also be assessed. For example, in one Rh-catalyzed dynamic kinetic resolution, the complex leading to the major product was calculated to be 3.1 kcal/mol more stable than the one leading to the minor product. nih.gov

Furthermore, DFT can explain stereochemical preferences in the rearrangement itself. The relative energies of endo and exo transition states, which determine the stereochemical outcome, are influenced by steric clashes, and these effects are readily quantified by DFT. mdpi.com Intramolecular non-covalent forces, such as chalcogen bonds between the sulfoxide sulfur and another acceptor atom in the molecule, can lead to "conformational locking," making an otherwise symmetric sulfoxide exist as a racemic mixture of conformational enantiomers. DFT calculations can estimate the energy barrier for the interconversion of these enantiomers. nih.gov

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

While computational methods provide theoretical predictions, spectroscopic techniques offer direct experimental evidence of molecular structure and reaction dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of this compound and its reactions. Its applications are twofold: monitoring reaction progress and unequivocally assigning the structure of reactants, intermediates, and products.

Reaction Monitoring: By acquiring ¹H NMR spectra at various time points, researchers can monitor a reaction in real-time. researchgate.net This allows for the observation of the depletion of starting materials and the formation of products, providing direct kinetic data. acs.org In studies of glycosyl sulfoxide activation, systematic NMR monitoring has been crucial for detecting and characterizing fleeting, low-population intermediates that are key to the reaction mechanism. researchgate.net

Structural Assignment: The chemical shifts, coupling constants, and integration values in ¹H and ¹³C NMR spectra provide a detailed fingerprint of a molecule's structure, confirming the identity of synthesized sulfoxides and their products. nih.gov Advanced 2D NMR techniques like COSY and NOESY are used to establish connectivity between protons. For instance, NOESY can confirm the spatial proximity of different parts of a molecule, which was used to determine the position of a sulfoxide ligand relative to a hydride in an Iridium complex. acs.org Moreover, NMR is a powerful technique for stereochemical assignment. The diastereotopic methylene (B1212753) protons adjacent to the sulfoxide group often show characteristic ABX splitting patterns in ¹H NMR spectra, which can be used to determine the absolute configuration at the sulfur center by comparing coupling constants. psu.edu

| Proton(s) | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H (aromatic) | 7.2 - 7.6 | Multiplet (m) | A complex pattern typical for a monosubstituted benzene (B151609) ring. |

| Allyl-H (-CH=) | 5.8 - 6.1 | Multiplet (m) | The internal vinyl proton, coupled to both CH₂ groups. |

| Allyl-H (=CH₂) | 5.0 - 5.3 | Multiplet (m) | The two terminal vinyl protons, often appearing as distinct signals. |

| Allyl-H (-S(O)-CH₂-) | 3.4 - 3.7 | Multiplet (m) | Protons are diastereotopic due to the chiral sulfur center. |

Table 3: Representative ¹H NMR Spectral Data for this compound.Note: Actual values can vary depending on the solvent and specific substitution.

Computational and Spectroscopic Characterization in Academic Research

Spectroscopic and Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ntu.edu.tw For a compound such as allyl phenyl sulfoxide (B87167), XPS would be utilized to confirm the presence of its constituent elements—carbon, oxygen, and sulfur—and to determine the specific oxidation state of the sulfur atom.

The binding energy of an electron is characteristic of the element and the specific atomic orbital from which it was ejected. For allyl phenyl sulfoxide (C₉H₁₀OS), XPS analysis would be expected to show core-level spectra for Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p). The S 2p spectrum is particularly informative for sulfur-containing compounds. The binding energy of the S 2p peak can distinguish between different oxidation states, such as sulfide (B99878) (-2), sulfoxide (0), sulfone (+2), and sulfate (B86663) (+6). In the case of this compound, the sulfur atom is in a sulfoxide state. XPS analysis of related sulfur-containing electrolyte additives has shown distinct peaks for sulfites (around 166-167 eV) and sulfides (around 163-164 eV). researchgate.net Therefore, the S 2p spectrum for this compound would be expected to exhibit a characteristic peak consistent with the sulfoxide functional group, clearly differentiated from its reduced (allyl phenyl sulfide) or oxidized (allyl phenyl sulfone) counterparts.

While XPS is a powerful tool for this type of characterization, specific XPS spectral data for this compound is not extensively detailed in the surveyed academic literature. ntu.edu.twaps.orgnih.gov However, the principles of the technique and data from related organosulfur compounds confirm its utility for verifying elemental composition and, crucially, for providing direct evidence of the sulfur oxidation state. researchgate.netelsevierpure.com

However, this technique is contingent on the ability to grow a suitable single crystal of the compound of interest. This compound is described as a clear brown-yellow liquid under standard conditions. haz-map.comcookechem.com As a result, single-crystal X-ray diffraction cannot be performed on the compound in its native state. To analyze it using XRD, it would need to be converted into a crystalline solid, either by cooling to a temperature significantly below its freezing point to induce crystallization or by preparing a solid crystalline derivative.

While direct XRD data for this compound is unavailable due to its physical state, the technique is widely applied to related crystalline organosulfur compounds. For instance, X-ray crystallography has been used to determine the solid-state structures of various sulfoximine (B86345) derivatives and other complex molecules containing sulfur, confirming their molecular geometry and stereochemistry. rsc.orgresearchgate.net These studies underscore the power of XRD for unambiguous structural elucidation of organic compounds, provided a crystalline sample can be obtained. mq.edu.au

Infrared (IR) spectroscopy is a fundamental analytical method used to identify the functional groups present in a molecule. bellevuecollege.edu It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, a molecule absorbs the frequencies that correspond to its vibrational modes. bellevuecollege.edu For this compound, the IR spectrum provides a characteristic fingerprint, revealing the presence of its key functional groups.

The most significant absorptions in the IR spectrum of this compound include:

S=O Stretch: The sulfoxide group gives rise to a strong and characteristic absorption band. This S=O stretching vibration typically appears in the region of 1030-1070 cm⁻¹. Data from related alkyl aryl sulfoxides show prominent peaks in this area, for example around 1034 cm⁻¹. acs.org

Aromatic Ring: The phenyl group is identified by several bands. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. pressbooks.pub C-H stretching vibrations of the sp² hybridized carbons of the benzene (B151609) ring are observed above 3000 cm⁻¹.

Allyl Group: The allyl group also has distinct IR absorptions. The C=C double bond stretch is typically found around 1630-1680 cm⁻¹. The vinylic C-H stretching occurs above 3000 cm⁻¹, while the sp³ C-H stretches of the CH₂ group appear just below 3000 cm⁻¹. pressbooks.pub

Analysis of IR spectra for various related sulfoxides confirms these general ranges. acs.orgnih.gov By identifying this combination of characteristic peaks, IR spectroscopy can be used to confirm the presence of the sulfoxide, phenyl, and allyl moieties within the molecular structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Sulfoxide (S=O) | Stretching | 1030 - 1070 |

| Aromatic (Phenyl) | C=C Stretching | 1450 - 1600 |

| Aromatic (Phenyl) | C-H Stretching | 3000 - 3100 |

| Alkene (Allyl) | C=C Stretching | 1630 - 1680 |

| Alkene (Allyl) | Vinylic C-H Stretching | 3000 - 3100 |

| Alkane (Allyl) | sp³ C-H Stretching | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis for the unambiguous determination of a compound's molecular formula. acs.org Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. amazonaws.com This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₁₀OS. nih.govchemspider.com Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), oxygen (¹⁶O = 15.994915 Da), and sulfur (³²S = 31.972071 Da), the theoretical monoisotopic mass can be calculated with high precision.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS, particularly for polar molecules like sulfoxides. acs.org It typically protonates the analyte ([M+H]⁺) or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). An HRMS-ESI experiment on this compound would yield an experimental mass that can be compared to the calculated theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Academic studies on various allyl sulfoxide derivatives and other related sulfoxides consistently report HRMS data to confirm their structures. rsc.orgacs.orgamazonaws.com For example, the calculated mass for a related compound, methyl 2-phenylallyl sulfoxide (C₁₀H₁₂OS), was 180.0603, while the experimentally found mass was 180.0599, confirming its formula. amazonaws.com This level of accuracy is essential for validating the identity of newly synthesized compounds or for confirming the structure of known molecules in complex samples.

| Species | Molecular Formula | Calculated Mass (Da) | Expected Experimental Finding |

|---|---|---|---|

| This compound [M] | C₉H₁₀OS | 166.045236 | - |

| Protonated Molecule [M+H]⁺ | C₉H₁₁OS⁺ | 167.052911 | m/z ≈ 167.053 |

| Sodium Adduct [M+Na]⁺ | C₉H₁₀ONaS⁺ | 189.035180 | m/z ≈ 189.035 |

Emerging Research Frontiers and Future Directions

Development of Novel Asymmetric Synthetic Routes to Chiral Allyl Phenyl Sulfoxides

The synthesis of enantiomerically pure chiral sulfoxides is a pivotal goal in chemistry due to their extensive applications as chiral auxiliaries and in the development of pharmaceuticals. tandfonline.comrsc.orgmedcraveonline.comwiley-vch.de Recent research has focused on creating new asymmetric methods to produce chiral allyl phenyl sulfoxides. One promising approach is the dynamic kinetic resolution (DKR) of allylic sulfoxides. nih.gov This method combines the researchgate.netrsc.org-sigmatropic rearrangement, a characteristic reaction of allyl sulfoxides, with catalytic asymmetric hydrogenation. nih.gov